molecular formula C22H21N5O5 B2728923 ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate CAS No. 941975-79-7

ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate

Cat. No.: B2728923
CAS No.: 941975-79-7
M. Wt: 435.44
InChI Key: SIYACPUKAREEOA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate is a chemical compound characterized by its unique structure comprising imidazo-triazin, acetyl, and benzoate groups

Preparation Methods

The synthetic routes for producing ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate typically involve multi-step organic synthesis. Common procedures start with the preparation of intermediate compounds, which include condensation, cyclization, and esterification reactions under controlled conditions. Industrial methods often enhance these processes by employing catalysts to improve yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, such as:

  • Oxidation

    Introduced to strong oxidizing agents, leading to the formation of oxidized derivatives.

  • Reduction

    Reduction reactions might involve agents like sodium borohydride, affecting its functional groups.

  • Substitution

    Reacts with nucleophiles in substitution reactions, altering its amido or ester functional groups.

Common reagents include oxidants, reducing agents, and nucleophiles, with the reaction conditions tailored to achieve specific transformations. The major products are often derivatives with modified functional groups, offering insights into its reactivity patterns.

Scientific Research Applications

Ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate holds potential in several fields:

  • Chemistry

    Used as a precursor or intermediate in complex organic syntheses.

  • Biology

    Its structure suggests possible bioactivity, prompting investigations into its effects on biological systems.

  • Medicine

  • Industry

    Could be utilized in developing advanced materials or chemical products, benefiting from its versatile reactivity.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, depending on its application. In biological contexts, it may interact with enzymes, receptors, or cellular pathways, influencing biological processes or exhibiting pharmacological activity. The exact pathways and targets are subjects of ongoing research, reflecting its potential versatility.

Comparison with Similar Compounds

Ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate can be compared with similar compounds like:

  • Ethyl 4-aminobenzoate

    A simpler ester with more straightforward reactivity.

  • 4-(2-(3,4-Dioxoimidazolidin-1-yl)acetamido)benzoate

    Shares some functional groups but differs in the overall structure and chemical behavior.

Its uniqueness lies in the combination of an imidazo-triazin core with an amido-benzoate structure, offering a distinct profile that lends itself to diverse applications and reactions.

This detailed analysis captures the essence and potential of this compound, showcasing its significance in various scientific domains.

Properties

IUPAC Name

ethyl 4-[[2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5/c1-2-32-21(31)15-8-10-16(11-9-15)23-18(28)14-27-20(30)19(29)26-13-12-25(22(26)24-27)17-6-4-3-5-7-17/h3-11H,2,12-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYACPUKAREEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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